molecular formula C15H22O2 B13626569 Benzaldehyde, 2-hydroxy, 5-(1,1,3,3-tetramethylbutyl) CAS No. 10581-28-9

Benzaldehyde, 2-hydroxy, 5-(1,1,3,3-tetramethylbutyl)

Cat. No.: B13626569
CAS No.: 10581-28-9
M. Wt: 234.33 g/mol
InChI Key: PRQGLXVKXBBFHU-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde is an organic compound with the molecular formula C15H22O2 and a molecular weight of 234.33 g/mol . This compound is characterized by the presence of a hydroxyl group and an aldehyde group attached to a benzene ring, along with a bulky 2,4,4-trimethylpentan-2-yl substituent. It is primarily used in research and development settings.

Preparation Methods

The synthesis of 2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde typically involves the alkylation of a phenol derivative followed by formylation. One common synthetic route includes the Friedel-Crafts alkylation of phenol with 2,4,4-trimethylpentan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by a Reimer-Tiemann reaction to introduce the formyl group at the ortho position relative to the hydroxyl group .

Chemical Reactions Analysis

2-Hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

2-Hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The bulky 2,4,4-trimethylpentan-2-yl group can also affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

2-Hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde can be compared with similar compounds such as:

Biological Activity

Benzaldehyde, 2-hydroxy, 5-(1,1,3,3-tetramethylbutyl) is an organic compound with significant biological activity. Its structure includes a hydroxyl group and a bulky tetramethylbutyl substituent, which influences its reactivity and interaction with biological systems. This article aims to explore the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C15H22O2
  • CAS Number : 10581-28-9
  • Molecular Weight : 234.33 g/mol

Antioxidant Properties

Research indicates that compounds similar to benzaldehyde derivatives can disrupt redox homeostasis in cells. This disruption often leads to increased oxidative stress, which can trigger apoptosis in various cell types. The presence of the hydroxyl group in benzaldehyde enhances its ability to scavenge free radicals, contributing to its antioxidant capacity .

Antimicrobial Activity

Benzaldehyde derivatives have shown potential as antimicrobial agents. The ability of these compounds to form stable radicals may contribute to their effectiveness against bacteria and fungi. Studies have demonstrated that certain benzaldehyde derivatives exhibit significant antibacterial and antifungal activities by targeting microbial cell membranes .

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of benzaldehyde derivatives on human cell lines. For instance, the compound has been tested against hepatocyte (HepG2) and neuroblastoma (SH-SY5Y) cell lines using MTT assays to assess metabolic activity. Results indicated varying degrees of cytotoxicity depending on concentration and exposure time .

The mechanisms underlying the biological activities of benzaldehyde derivatives include:

  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), these compounds can induce cellular stress responses leading to apoptosis.
  • Membrane Disruption : Antimicrobial activity is often mediated by the interaction with microbial membranes, causing leakage and cell death.
  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in cellular metabolism or signaling pathways.

Case Studies

StudyObjectiveFindings
Evaluate cytotoxicity in cancer cellsDemonstrated significant cytotoxic effects on SH-SY5Y cells with IC50 values indicating effective concentrations for therapeutic potential.
Assess antioxidant capacityShowed that the compound effectively scavenges free radicals, reducing oxidative damage in cellular models.
Investigate antimicrobial propertiesFound that benzaldehyde derivatives inhibited growth of various bacterial strains, suggesting potential as natural preservatives.

Properties

CAS No.

10581-28-9

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde

InChI

InChI=1S/C15H22O2/c1-14(2,3)10-15(4,5)12-6-7-13(17)11(8-12)9-16/h6-9,17H,10H2,1-5H3

InChI Key

PRQGLXVKXBBFHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)C=O

Origin of Product

United States

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